molecular formula C23H27N3O3 B4946016 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4946016
M. Wt: 393.5 g/mol
InChI Key: BNEFYPCYXTYKFX-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group, which might affect its pharmacological properties.

    3-(4-Methylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione: The methyl group could influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the benzylpiperazine and ethoxyphenyl groups in 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione makes it unique, potentially offering a distinct pharmacological profile compared to similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-29-20-10-6-9-19(15-20)26-22(27)16-21(23(26)28)25-13-11-24(12-14-25)17-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEFYPCYXTYKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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